(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile
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Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile, also known as DPA, is a synthetic compound that belongs to the family of acrylonitrile derivatives. DPA has been extensively studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has been shown to exhibit potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has also been found to possess anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of inflammatory diseases. In addition, (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is its potent anticancer activity against a wide range of cancer cell lines. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has also been found to possess anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of inflammatory diseases. However, one of the limitations of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is its low solubility in water, which may make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile and its potential side effects.
Future Directions
There are several future directions for the study of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile. One area of research is the development of new anticancer drugs based on (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile for the treatment of inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile and its potential side effects. Finally, the development of new synthesis methods for (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile may lead to the production of higher yields and purities of the compound.
Synthesis Methods
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a Knoevenagel condensation reaction with benzaldehyde to yield (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has been extensively studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry and drug discovery. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQFKZSOPMQHDN-GDNBJRDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile | |
CAS RN |
21132-40-1 |
Source
|
Record name | Cinnamonitrile, 3,4-dimethoxy-alpha-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021132401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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